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Abstract

This technical guide provides a comprehensive examination of the molecular structure and
conformational landscape of 2-benzyloxyaniline (CAS No. 20012-63-9). As a key intermediate
in organic synthesis and a scaffold of interest in medicinal chemistry, a thorough understanding
of its three-dimensional architecture is paramount for predicting its reactivity, molecular
interactions, and biological activity.[1][2] This document synthesizes theoretical principles with
practical, field-proven methodologies for the characterization of 2-benzyloxyaniline, tailored
for researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Benzyloxyaniline

2-Benzyloxyaniline, also known as 2-(phenylmethoxy)benzenamine, is an aromatic compound
featuring a benzyloxy group ortho to an amino group on a benzene ring.[1] Its molecular
formula is C13H13NO, and it has a molecular weight of 199.25 g/mol .[3][4] This structural
arrangement is of particular interest due to the potential for intramolecular interactions that
dictate the molecule's preferred conformation and, consequently, its physicochemical
properties.
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The aniline motif is a prevalent substructure in pharmaceuticals, though it can be susceptible to
metabolic liabilities.[5] The specific ortho-benzyloxy substitution in 2-benzyloxyaniline
presents a unique scaffold that has been explored in the context of drug discovery. For
instance, derivatives of hydroxyl-benzyloxybenzyl aniline have been designed as
multifunctional agents for potential therapeutic applications, such as in Parkinson's disease,
exhibiting properties like monoamine oxidase B (MAO-B) inhibition and antioxidant activity.[2][6]
Understanding the foundational structure of 2-benzyloxyaniline is a critical first step in the
rational design of such novel therapeutic agents.

Molecular Structure and Physicochemical
Properties

The fundamental structure of 2-benzyloxyaniline consists of an aniline ring and a benzyl
group linked by an ether oxygen. This seemingly simple arrangement gives rise to a complex
interplay of electronic and steric effects that define its properties.

Core Structural Features

The molecule's connectivity is confirmed by its SMILES notation, Nclccccc1OCc2ccccc2, and
its INChlKey, PLPVLSBYYOWFKM-UHFFFAOYSA-N.[7] The key structural components
include:

¢ An aniline moiety, which acts as a hydrogen bond donor.
» An ether linkage, where the oxygen atom can act as a hydrogen bond acceptor.
» Abenzyl group, which introduces significant steric bulk and conformational flexibility.

The presence of both a hydrogen bond donor (-NHz2) and an acceptor (-O-) in an ortho-
arrangement strongly suggests the potential for an intramolecular hydrogen bond (IMHB).[8][9]
This interaction is a dominant factor in controlling the molecule's conformation.

Physicochemical Data

A summary of the key physicochemical properties of 2-benzyloxyaniline is presented in Table
1. This data is crucial for its handling, storage, and application in synthetic protocols.
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Property Value Reference(s)
CAS Number 20012-63-9 [1][3][10]
Molecular Formula Ci13H13NO [1]14]
Molecular Weight 199.25 g/mol [1114]

White to gray to brown
Appearance , [1]
crystalline powder

Melting Point 35-39 °C [1][3][10][11]
Boiling Point 113 °C at 0.1 mmHg [1][11]
Density 1.129 g/cm3 [1]

Slightly soluble in Chloroform,

Solubility Dichloromethane, Ethyl [1]
Acetate
pKa 4.40 £ 0.10 (Predicted) [1]

Conformational Analysis: The Role of Intramolecular
Hydrogen Bonding

The conformational flexibility of 2-benzyloxyaniline is primarily governed by rotation around
the C(aryl)-O, O-C(benzyl), and C(aryl)-N bonds. However, the most significant conformational
determinant is the formation of an intramolecular hydrogen bond between one of the N-H
protons of the amino group and the ether oxygen atom.

The N-H---O Intramolecular Hydrogen Bond

An intramolecular hydrogen bond (IMHB) is a non-covalent interaction that can significantly
stabilize a molecule's conformation, impacting its geometry, energy, and properties.[9] In 2-
benzyloxyaniline, the proximity of the -NH2z and -OCH=zPh groups allows for the formation of a
pseudo-six-membered ring, as depicted in the diagram below. This interaction restricts the
rotation around the C(aryl)-O and C(aryl)-N bonds, leading to a more planar and rigid structure
in that region of the molecule.
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The strength of this IMHB is influenced by factors such as the N-H---O distance and the linearity
of the bond angle. While experimental crystallographic data for 2-benzyloxyaniline is not
readily available in the provided search results, analysis of similar ortho-substituted anilines
suggests that this IMHB is a highly probable and dominant conformational feature.[12][13]

————————————————————————————————————————————
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Caption: Conformational locking via intramolecular hydrogen bonding in 2-benzyloxyaniline.
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Conformational Isomers

Due to the rotational freedom of the benzyloxy group, different conformers can exist. The key
dihedral angles determining the overall shape are:

e T1 (C5-C1-N-H): Describes the orientation of the amino group.

e T2 (C1-C5-0O-C6): Describes the orientation of the benzyl ether group relative to the aniline
ring.

e T3 (C5-0O-C6-C7): Describes the orientation of the benzyl ring.

Computational modeling, such as Density Functional Theory (DFT), can be employed to
calculate the potential energy surface and identify the lowest energy conformers. It is predicted
that the conformer stabilized by the N-H---O hydrogen bond would be the global minimum,
significantly more stable than conformers where this bond is absent. The presence of this IMHB
reduces the entropic penalty upon binding to a biological target, a strategy often utilized in
medicinal chemistry to enhance ligand affinity.[9]

Experimental Characterization Protocols

The structural and conformational features of 2-benzyloxyaniline can be elucidated through a
combination of spectroscopic and crystallographic techniques.

Synthesis of 2-Benzyloxyaniline

A reliable synthesis is the foundational step for any characterization study. The following
protocol outlines a common method for the preparation of 2-benzyloxyaniline.

Protocol 1: Synthesis via Williamson Ether Synthesis

o Rationale: This is a classic and robust method for forming ethers. 2-Aminophenol is
deprotonated to form a more nucleophilic phenoxide, which then displaces a halide from
benzyl halide.

o Step 1: Deprotonation. Dissolve 2-aminophenol (1.0 eq) in a suitable polar aprotic solvent
such as DMF or acetone. Add a base such as potassium carbonate (K=COs, 1.5 eq) or
sodium hydride (NaH, 1.1 eq). Stir the mixture at room temperature for 30-60 minutes.
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o Step 2: Alkylation. Add benzyl bromide or benzyl chloride (1.1 eq) dropwise to the reaction
mixture.

o Step 3: Reaction. Heat the mixture to 50-60 °C and monitor the reaction by Thin Layer
Chromatography (TLC) until the starting material is consumed.

o Step 4: Workup. Cool the reaction to room temperature, pour it into water, and extract the
product with an organic solvent like ethyl acetate.

o Step 5: Purification. Wash the combined organic layers with brine, dry over anhydrous
sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column
chromatography on silica gel to yield pure 2-benzyloxyaniline.

Synthesis Workflow
[ ] siratrT [ Deprotonation s.2 _ (Alkylation Reaction "Aqueous Workup Purification . »
phenol + Base ( (Formation of F'hemmde)]_> Qdd Benzyl Ha"dej—'[ (Heat) & Extraction (Column Chromatography) RID 2 ERrR il

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-benzyloxyaniline.

Spectroscopic Analysis

Spectroscopy provides invaluable information about the molecule's structure and bonding.
1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

o Rationale: NMR spectroscopy provides detailed information about the chemical environment
of hydrogen and carbon atoms, allowing for unambiguous structure confirmation.[14][15] The
chemical shift of the N-H protons can be a strong indicator of hydrogen bonding.

e Protocol 2: NMR Sample Preparation and Data Acquisition

o Sample Preparation: Dissolve 5-10 mg of purified 2-benzyloxyaniline in ~0.6 mL of
deuterated chloroform (CDCIs) in an NMR tube.
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o Data Acquisition: Record *H and **C NMR spectra on a 400 MHz (or higher) spectrometer.

o Data Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction.

o Predicted Spectral Data:

o H NMR: The spectrum would show distinct signals for the aromatic protons on both rings,
a singlet for the benzylic -CHz- protons (around 5.1 ppm), and a broad singlet for the -NH2
protons. The chemical shift of the NH protons would be downfield compared to an aniline
without the potential for an IMHB, providing evidence for the hydrogen bond.

o 183C NMR: The spectrum would display 13 distinct signals corresponding to the different
carbon environments, confirming the molecular formula.

Infrared (IR) Spectroscopy

o Rationale: IR spectroscopy is particularly useful for identifying functional groups. The N-H
stretching frequency is sensitive to hydrogen bonding.[15]

o Predicted Spectral Data: In a non-hydrogen-bonding environment, primary amines typically
show two N-H stretching bands (symmetric and asymmetric). In 2-benzyloxyaniline, the
presence of the IMHB would likely cause these bands to broaden and shift to lower
wavenumbers (e.g., 3300-3400 cm~1) compared to a non-hydrogen-bonded reference
compound.

Single-Crystal X-ray Diffraction

o Rationale: This is the gold standard for determining the precise three-dimensional structure
of a molecule in the solid state. It provides accurate measurements of bond lengths, bond
angles, and torsion angles, which would definitively confirm the presence and geometry of
the intramolecular hydrogen bond.[1]

e Protocol 3: Crystal Growth and Data Collection

o Crystal Growth: Grow single crystals of 2-benzyloxyaniline suitable for X-ray diffraction.
This is often achieved by slow evaporation of a saturated solution in a suitable solvent
system (e.g., hexane/ethyl acetate).
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o Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at
a low temperature (e.g., 100 K) to minimize thermal motion.

o Structure Solution and Refinement: Solve the crystal structure using direct methods and
refine the model against the collected data to obtain the final molecular structure.

Applications in Drug Discovery and Development

The structural and conformational insights of 2-benzyloxyaniline are directly applicable to drug
discovery. The aniline scaffold is a known "structural alert” due to potential metabolic activation
to reactive quinone-imines.[5] The benzyloxy group at the ortho position can influence this
metabolic profile by:

» Steric Hindrance: The bulky benzyloxy group may sterically hinder the approach of
metabolizing enzymes like Cytochrome P450s.

» Electronic Effects: The ether oxygen can modulate the electron density of the aniline ring.

» Conformational Rigidity: The IMHB pre-organizes the molecule into a specific conformation,
which can lead to higher binding affinity and selectivity for a target protein by reducing the
entropic cost of binding.[9]

These features make the 2-benzyloxyaniline scaffold a valuable starting point for designing
new chemical entities with potentially improved safety and efficacy profiles.

Conclusion

2-Benzyloxyaniline is a molecule whose simple formula belies a rich and functionally
significant conformational landscape. Its structure is dominated by a probable intramolecular
hydrogen bond, which imparts a degree of pre-organization and rigidity. This guide has outlined
the key structural features, physicochemical properties, and state-of-the-art experimental
protocols for the comprehensive characterization of this important synthetic intermediate. For
researchers in medicinal chemistry and drug development, a deep understanding of these
foundational principles is essential for leveraging the 2-benzyloxyaniline scaffold to design the
next generation of therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Cas 20012-63-9,2-BENZYLOXYANILINE | lookchem [lookchem.com]
o 2. researchgate.net [researchgate.net]

¢ 3. chemsynthesis.com [chemsynthesis.com]

e 4. chemscene.com [chemscene.com]

e 5. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC
[pmc.ncbi.nlm.nih.gov]

o 6. Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential
multifunctional agents for the treatment of Parkinson's disease - PubMed
[pubmed.ncbi.nim.nih.gov]

e 7. 2-benzyloxyaniline [stenutz.eu]
o 8. dr.lib.iastate.edu [dr.lib.iastate.edu]

e 9. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC
[pmc.ncbi.nlm.nih.gov]

e 10. 2-(Benzyloxy)aniline | 20012-63-9 [sigmaaldrich.com]

e 11.20012-63-9 Cas No. | 2-(Benzyloxy)aniline | Apollo [store.apolloscientific.co.uk]
e 12. chem.ucla.edu [chem.ucla.edu]

e 13. researchgate.net [researchgate.net]

¢ 14. benchchem.com [benchchem.com]

e 15. benchchem.com [benchchem.com]

 To cite this document: BenchChem. [Molecular structure and conformation of 2-
Benzyloxyaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016607#molecular-structure-and-conformation-of-2-
benzyloxyaniline]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b016607?utm_src=pdf-custom-synthesis
https://www.lookchem.com/casno20012-63-9.html
https://www.researchgate.net/publication/367312501_Discovery_of_novel_2-hydroxyl-4-benzyloxybenzyl_aniline_derivatives_as_potential_multifunctional_agents_for_the_treatment_of_Parkinson's_disease
https://www.chemsynthesis.com/base/chemical-structure-7762.html
https://www.chemscene.com/product/20012-63-9.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7549097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7549097/
https://pubmed.ncbi.nlm.nih.gov/36716641/
https://pubmed.ncbi.nlm.nih.gov/36716641/
https://pubmed.ncbi.nlm.nih.gov/36716641/
http://www.stenutz.eu/chem/solv6.php?name=2-benzyloxyaniline
https://dr.lib.iastate.edu/server/api/core/bitstreams/7ea38ad5-ceb6-45f5-bce7-331be8f5ac0d/content
https://pmc.ncbi.nlm.nih.gov/articles/PMC5304308/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5304308/
https://www.sigmaaldrich.com/AU/en/product/chemscenellcpreferredpartner/ciah987efabc?context=bbe
https://store.apolloscientific.co.uk/product/2-benzyloxyaniline
https://www.chem.ucla.edu/~jung/pdfs/372.pdf
https://www.researchgate.net/publication/244530106_Aluminium_and_gallium_compounds_of_salicylic_and_anthranilic_acids_Examples_of_weak_intra-molecular_hydrogen_bonding
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_NMR_Spectroscopic_Data_of_N_Benzylideneaniline.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Spectroscopic_Data_of_N_2_Heptyl_aniline.pdf
https://www.benchchem.com/product/b016607#molecular-structure-and-conformation-of-2-benzyloxyaniline
https://www.benchchem.com/product/b016607#molecular-structure-and-conformation-of-2-benzyloxyaniline
https://www.benchchem.com/product/b016607#molecular-structure-and-conformation-of-2-benzyloxyaniline
https://www.benchchem.com/product/b016607#molecular-structure-and-conformation-of-2-benzyloxyaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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